CAY10698 Exhibits Distinct 12-LOX Potency Profile Relative to Other Reference Inhibitors
CAY10698 inhibits platelet-type 12-lipoxygenase (12-LOX) with an IC50 of 5.1 µM. This places its potency between the more potent, but less selective, natural product baicalein (IC50 = 0.6 µM) and the equipotent, but non-selective, NDGA (IC50 = 5.1 µM). It is significantly less potent than the optimized probe ML355 (IC50 = 0.29 µM) [1].
| Evidence Dimension | 12-LOX Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5.1 µM |
| Comparator Or Baseline | ML355: 0.29 µM; Baicalein: 0.6 µM; NDGA: 5.1 µM; ML127: 0.43 µM |
| Quantified Difference | CAY10698 is 17.6-fold less potent than ML355, 8.5-fold less potent than baicalein, and equipotent to NDGA. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This specific potency value allows researchers to select the appropriate concentration for target engagement studies, distinguishing it from both more potent (ML355) and less selective (NDGA) alternatives.
- [1] Luci, D., Jameson, J. B. II, Yasgar, A., et al. (2014). Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US). Table 3. View Source
